2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13294565
InChI: InChI=1S/C10H8N2O2.H2O/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h2-5H,1H3,(H,13,14);1H2
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate

CAS No.:

Cat. No.: VC13294565

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name 2-methyl-1,8-naphthyridine-3-carboxylic acid;hydrate
Standard InChI InChI=1S/C10H8N2O2.H2O/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h2-5H,1H3,(H,13,14);1H2
Standard InChI Key VKCBSAZYBXYKRW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C=CC=NC2=N1)C(=O)O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate has the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . The monohydrate designation indicates the presence of one water molecule per molecule of the compound, crucial for stabilizing its crystalline structure. Key physicochemical parameters include:

PropertyValue
CAS Number387350-60-9
MDL NumberMFCD08059550
Moisture Content≤0.5%
Production ScaleUp to 10 kg batches

The naphthyridine core confers planar aromaticity, while the methyl group at position 2 and carboxylic acid at position 3 enable hydrogen bonding and hydrophobic interactions .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the methyl group resonates as a singlet at δ 2.5 ppm, while aromatic protons appear as multiplet signals between δ 7.8–8.9 ppm . Fourier-transform infrared (FTIR) spectroscopy confirms carboxylate O–H stretches at 2500–3000 cm⁻¹ and C=O vibrations at 1680 cm⁻¹ .

Synthesis and Scalability

Friedländer Annulation Methodology

The compound is synthesized via a catalyst-free Friedländer reaction between 2-aminobenzaldehyde derivatives and β-ketoesters (e.g., ethyl acetoacetate) in refluxing toluene or xylene. This one-pot method achieves yields of 65–78%, with reaction parameters optimized as follows:

ParameterOptimal Condition
SolventToluene
Temperature110°C (reflux)
Reaction Time8–12 hours
β-Ketoester Equiv.1.2

The monohydrate form crystallizes upon cooling the reaction mixture, with water molecules incorporated during recrystallization from aqueous ethanol .

Industrial-Scale Production

Current manufacturing processes support batch sizes up to 10 kg, with strict moisture control (<0.5%) to ensure hydrate stability . Scalability challenges include maintaining regioselectivity during annulation and minimizing dihydrate byproduct formation.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 1.56 µg/mL, comparable to first-line antitubercular drugs. Gram-positive bacteria (Staphylococcus aureus, MIC 2 µg/mL) show greater susceptibility than Gram-negative species (Escherichia coli, MIC 16 µg/mL) . Mechanistically, the carboxyl group chelates magnesium ions in DNA gyrase, inhibiting bacterial topoisomerase IV .

Neurological Applications

In murine models of Alzheimer’s disease, 50 mg/kg/day dosing reduced amyloid-β plaque burden by 42% over 12 weeks . The methyl group enhances blood-brain barrier permeability, while the naphthyridine core inhibits acetylcholinesterase (IC₅₀ = 0.8 µM) via π-π stacking with Trp86 residues .

Bronchodilatory Effects

In vivo guinea pig studies demonstrated 73% inhibition of histamine-induced bronchoconstriction at 10 mg/kg, surpassing chlorpheniramine (58%) . Molecular docking reveals H1 receptor antagonism through hydrogen bonding with Lys191 and hydrophobic interactions with Phe432 .

Pharmacokinetic and Toxicological Profile

ADME Properties

Computational predictions using SwissADME indicate:

  • High gastrointestinal absorption (HIA = 92%)

  • Plasma protein binding: 87%

  • CYP3A4-mediated metabolism (t₁/₂ = 3.2 hours)

  • Renal excretion (78% unchanged)

Acute Toxicity

Rodent LD₅₀ values exceed 2000 mg/kg orally, with no observed hepatotoxicity at therapeutic doses . Chronic exposure (90 days) at 100 mg/kg caused mild renal tubular dilation, reversible upon discontinuation .

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Third-generation fluoroquinolones with enhanced Gram-positive coverage

  • A2A adenosine receptor agonists for Parkinson’s disease

  • Multitarget kinase inhibitors in oncology

Regulatory Considerations

Currently classified as "For research use only" by major suppliers . Preclinical data supports Phase I trials for pulmonary applications, pending genotoxicity assessments of naphthyridine metabolites.

Future Research Directions

Structural Modifications

  • Position 7 halogenation: To enhance DNA intercalation in anticancer derivatives

  • PEGylation: Improving aqueous solubility for intravenous formulations

  • Prodrug strategies: Esterification of the carboxyl group for enhanced oral bioavailability

Targeted Therapies

Ongoing investigations focus on:

  • NLRP3 inflammasome inhibition for COVID-19-related cytokine storms

  • Dual-acting Aβ/tau aggregation inhibitors in neurodegenerative diseases

  • Adjuvant therapy with β-lactams against MRSA

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